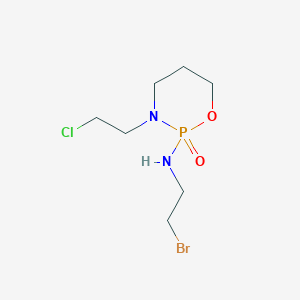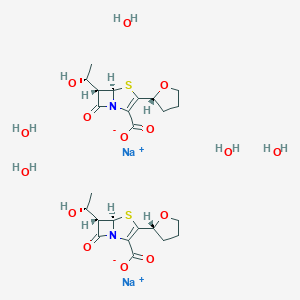
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose is crucial for obtaining glycosyl donors that are pivotal in creating various oligosaccharides and glycopeptides. A one-pot synthesis method involves anomeric O-acylation in the presence of anhydrous ferric chloride in dichloromethane, which allows for the stereoselective formation of 1,2-trans glycosides (Pertel, S. S., Kakayan, E. S., Seryi, S. A., & McDonagh, A. W., 2018).
Molecular Structure Analysis
High-resolution mass spectrometry provides detailed insights into the molecular structure of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose. It reveals the fragmentation pathways, indicating the stability of the glycosyl cation and the specificity of deuterium incorporation into the molecule. This analysis underlines the compound's potential for detailed structural elucidation in complex carbohydrate chemistry (Dougherty, R., Horton, D., Philips, K., & Wander, J., 1973).
Scientific Research Applications
Synthesis of Derivatives and Complex Structures
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside and its derivatives have been synthesized for various applications, mainly focusing on the creation of complex molecular structures. For instance, the synthesis of bacterial peptidoglycan derivatives from this compound has been reported, emphasizing the compound's role in constructing biologically significant molecules (Merser, Sinaỹ, & Adam, 1975). Similarly, intricate synthesis processes have been described to produce compounds like 2-acetamido-2-deoxy-5-thio-d-glucopyranose, showcasing the adaptability of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside in the synthesis of complex sugar derivatives (Hasegawa, Kawai, Kasugai, & Kiso, 1978).
Structural Characterization and Utility
The compound and its derivatives have been characterized structurally, utilizing techniques like 13C-n.m.r. spectroscopy. These characterizations are crucial for confirming the structure of synthesized compounds and for understanding their potential applications in more complex biological systems. For example, the synthesis and structural elucidation of N-acetyl-3-O-methyllactosamine, a disaccharide derivative, highlight the importance of structural knowledge in the utilization of these compounds in further scientific research (Matta, Vig, & Abbas, 1984).
Biological and Chemical Interactions
The interaction of derivatives of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside with biological molecules like egg-white lysozyme has been explored, shedding light on the biochemical properties of these compounds and their potential biological relevance. Such studies are fundamental in understanding the biochemical pathways and interactions in which these compounds can be involved (Zehavi & Jeanloz, 1968).
Future Directions
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAVJMRMSMGKO-HFDGEQGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)







